Cas no 16757-85-0 (Benzo[a]pyrene,1,2-dimethyl- (6CI,8CI,9CI))
![Benzo[a]pyrene,1,2-dimethyl- (6CI,8CI,9CI) structure](https://nl.kuujia.com/scimg/cas/16757-85-0x500.png)
16757-85-0 structure
Productnaam:Benzo[a]pyrene,1,2-dimethyl- (6CI,8CI,9CI)
Benzo[a]pyrene,1,2-dimethyl- (6CI,8CI,9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzo[a]pyrene,1,2-dimethyl- (6CI,8CI,9CI)
- benzo[a]pyrene, 1,2-dimethyl-
- 1,2-dimethylbenzo[a]pyrene
- 16757-85-0
- BRN 3311123
- 1,2-Dimethylbenzo(a)pyrene
- BENZO(a)PYRENE, 1,2-DIMETHYL-
- DTXSID40168315
-
- Inchi: InChI=1S/C22H16/c1-13-11-16-7-8-17-12-15-5-3-4-6-19(15)20-10-9-18(14(13)2)21(16)22(17)20/h3-12H,1-2H3
- InChI-sleutel: BKXHRQZQCCZOKZ-UHFFFAOYSA-N
- LACHT: CC1=CC2=C3C4C(C=C2)=CC2=CC=CC=C2C=4C=CC3=C1C
Berekende eigenschappen
- Exacte massa: 280.12528
- Monoisotopische massa: 280.125201
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 0
- Complexiteit: 426
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 0
- XLogP3: 7
Experimentele eigenschappen
- Dichtheid: 1.1157 (estimate)
- Kookpunt: 523.08°C (rough estimate)
- Vlampunt: 247.4°C
- Brekindex: 1.8530 (estimate)
- PSA: 0
Benzo[a]pyrene,1,2-dimethyl- (6CI,8CI,9CI) Gerelateerde literatuur
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Sakandar Rauf,Chris Abell,David Klenerman Chem. Commun., 2006, 1721-1723
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